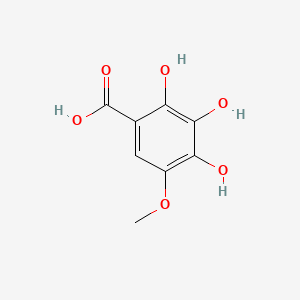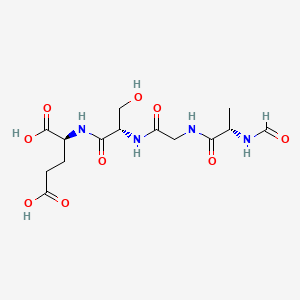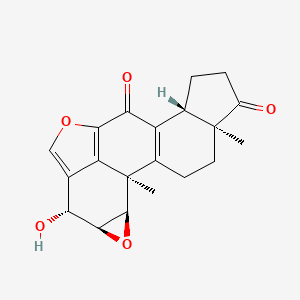
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol is a chemical compound known for its unique structure and properties. It is often used in the fragrance industry due to its strong, precious woody odor reminiscent of sandalwood oil . This compound is valuable in various applications, including perfumery and potentially other scientific fields.
準備方法
The preparation of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol involves several synthetic routes. One method includes the reaction of n-butyraldehyde with a precursor compound under specific conditions . The industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
科学的研究の応用
This compound has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, although specific studies are limited . In the industry, its primary application is in the fragrance sector, where it is used to create high-quality perfumes and scented products .
作用機序
The mechanism of action of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol involves its interaction with olfactory receptors, leading to the perception of its woody odor. The molecular targets and pathways involved in this process are primarily related to the olfactory system, where the compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
類似化合物との比較
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol can be compared with other similar compounds, such as 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol . While both compounds share a similar cyclopentene structure, this compound is unique due to its specific functional groups and the resulting olfactory properties . Other similar compounds include various derivatives of cyclopentene with different substituents that alter their chemical and sensory characteristics .
特性
CAS番号 |
106155-01-5 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.345 |
IUPAC名 |
2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-3-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,9,12-13,15H,5,8,10H2,1-4H3 |
InChIキー |
GYPAUADAMUISKW-UHFFFAOYSA-N |
SMILES |
CCC(CO)C=CC1CC=C(C1(C)C)C |
同義語 |
Sandranol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B560892.png)





